molecular formula C9H16N2O5S2 B2880178 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034222-55-2

5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

Cat. No.: B2880178
CAS No.: 2034222-55-2
M. Wt: 296.36
InChI Key: LKUDXURLQPKFSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[221]heptane 2,2-dioxide is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide typically involves a multi-step process. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical in various biochemical pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Morpholinosulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide apart is its unique combination of a morpholinosulfonyl group and a thia-azabicyclic structure. This combination provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-morpholin-4-ylsulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O5S2/c12-17(13)7-8-5-9(17)6-11(8)18(14,15)10-1-3-16-4-2-10/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUDXURLQPKFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.